

# AB-836: A Dual-Mechanism Inhibitor of Hepatitis B Virus Replication

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## Compound of Interest

Compound Name: ST-836

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Executive Summary

AB-836 is a potent, orally bioavailable, next-generation hepatitis B virus (HBV) capsid assembly modulator (CAM) that has demonstrated significant antiviral activity in both preclinical and clinical settings. This document provides a comprehensive overview of the mechanism of action of AB-836, detailing its dual role in inhibiting viral replication through the disruption of capsid assembly and the prevention of new covalently closed circular DNA (cccDNA) formation. This guide includes a summary of key quantitative data, detailed experimental protocols for the assays used to characterize AB-836, and visualizations of its mechanism and experimental workflows. Although the clinical development of AB-836 was discontinued due to safety concerns, the data presented herein offer valuable insights for the future development of HBV CAMs.

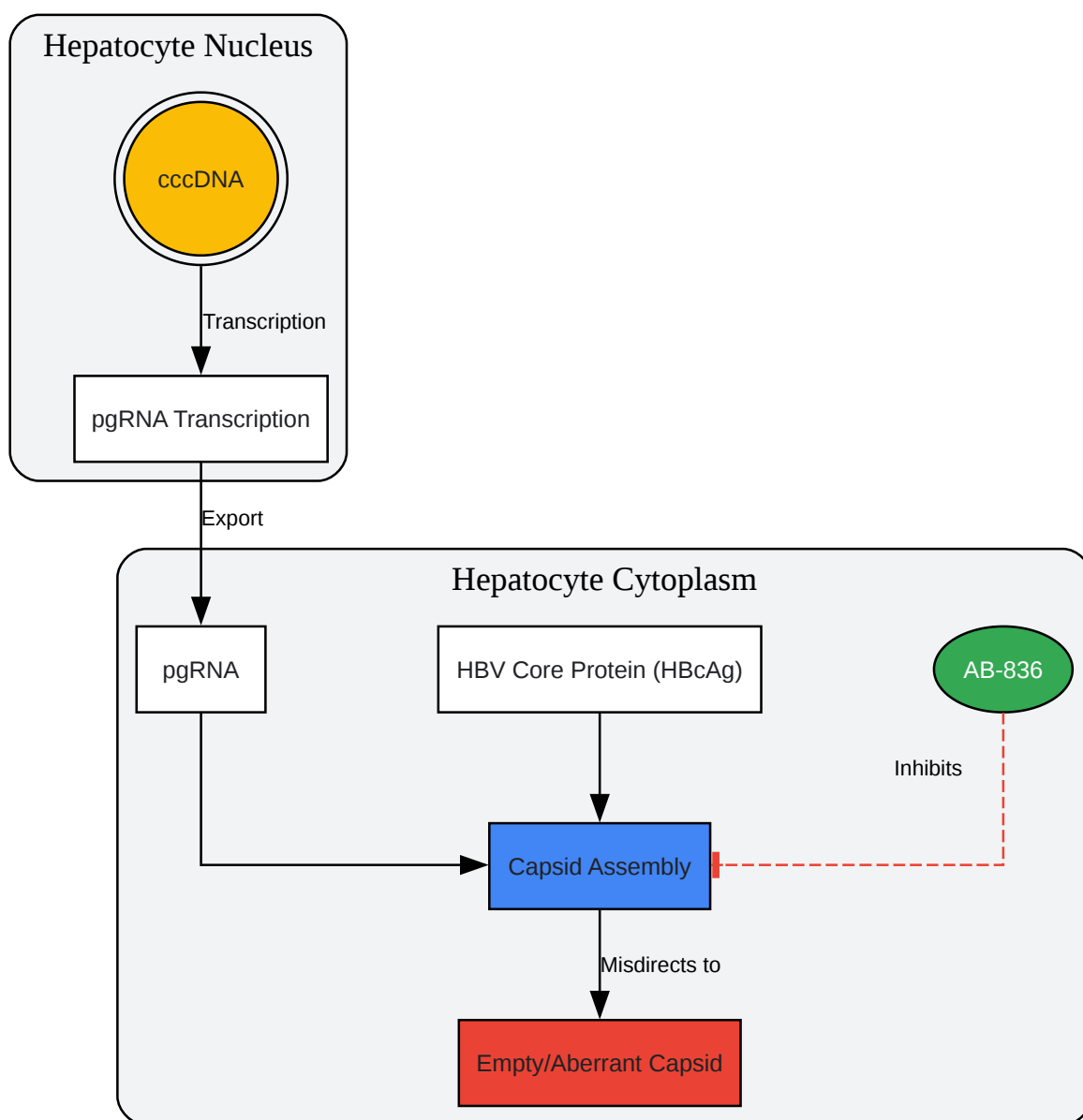
## Core Mechanism of Action: Inhibition of HBV Capsid Assembly

AB-836 is classified as a Class II or Class E capsid assembly modulator.<sup>[1]</sup> Its primary mechanism of action is the direct interaction with the HBV core protein (HBcAg), a crucial component for the formation of the viral capsid.<sup>[2][3][4]</sup> By binding to the core protein, AB-836 disrupts the normal process of capsid assembly, leading to the formation of non-functional or "empty" capsids that lack the viral pregenomic RNA (pgRNA).<sup>[1]</sup> This effectively halts a critical

step in the HBV replication cycle, preventing the packaging of the viral genome and subsequent production of new infectious virions.[3][4]

## Signaling Pathway of Capsid Assembly Inhibition

The following diagram illustrates the targeted step in the HBV replication cycle where AB-836 exerts its primary inhibitory effect.



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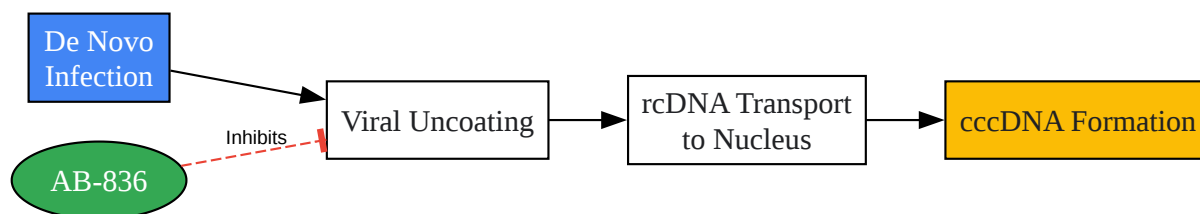
**Figure 1:** AB-836 inhibits HBV capsid assembly.

## Secondary Mechanism: Inhibition of cccDNA Formation

Beyond its role in disrupting capsid assembly, AB-836 demonstrates a crucial secondary mechanism by inhibiting the formation of new cccDNA during de novo infection.[5] The cccDNA is a stable, episomal form of the viral genome that resides in the nucleus of infected hepatocytes and serves as the template for all viral transcription.[6] By preventing the establishment of new cccDNA molecules, AB-836 has the potential to reduce the viral reservoir, a key goal for achieving a functional cure for chronic HBV.[3][7] This activity is particularly significant in preventing the spread of infection to uninfected hepatocytes.

### Logical Flow of cccDNA Inhibition

The diagram below outlines the logical steps through which AB-836 interferes with the establishment of the cccDNA reservoir.



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**Figure 2:** AB-836's impact on de novo cccDNA formation.

## Quantitative Data Summary

The antiviral activity of AB-836 has been quantified in various preclinical and clinical assays. The following tables summarize the key efficacy data.

Table 1: Preclinical In Vitro Efficacy of AB-836

Parameter	Cell Line	EC50 (μM)	Reference
HBV Replication Inhibition	HepDE19	0.010	<a href="#">[5]</a>
cccDNA Formation Inhibition	HepG2-NTCP	0.18	<a href="#">[5]</a>
HBsAg Production Inhibition	HepG2-NTCP	0.20	<a href="#">[5]</a>

Table 2: Preclinical In Vivo Efficacy of AB-836 in a Mouse Model of HBV Infection

Dose (mg/kg, once daily)	Log10 Reduction in HBV DNA	Reference
3	1.4	<a href="#">[8]</a>
10	2.5	<a href="#">[8]</a>

Table 3: Phase 1b Clinical Trial Efficacy of AB-836 in Chronic Hepatitis B Patients (28 Days of Dosing)

Dose (mg, once daily)	Mean Log10 Decline in Serum HBV DNA (IU/mL)	Reference
50	2.57	<a href="#">[5]</a>
100	3.04	<a href="#">[5]</a> <a href="#">[9]</a>
200	3.55	<a href="#">[5]</a> <a href="#">[9]</a>

## Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

### In Vitro HBV Replication Assay (HepDE19 Cells)

The HepDE19 cell line is a tetracycline-inducible system that stably expresses the HBV genome.

- Cell Culture: HepDE19 cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 1 µg/mL tetracycline to suppress HBV replication.[\[10\]](#)[\[11\]](#)
- Assay Procedure:
  - Seed HepDE19 cells in 6-well plates until confluent.[\[11\]](#)
  - To induce HBV replication, remove tetracycline from the culture medium.[\[10\]](#)[\[11\]](#)
  - Treat cells with varying concentrations of AB-836.
  - After a specified incubation period (e.g., 6 days), harvest the supernatant to measure secreted HBV DNA and lyse the cells to extract intracellular HBV DNA.
  - Quantify HBV DNA levels using quantitative real-time PCR (qPCR).

## De Novo HBV Infection and cccDNA Formation Assay (HepG2-NTCP Cells)

HepG2-NTCP cells are HepG2 cells engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), the functional receptor for HBV entry.

- Cell Culture: HepG2-NTCP cells are cultured in a similar medium to standard HepG2 cells.
- Assay Procedure:
  - Seed HepG2-NTCP cells in collagen-coated plates.
  - Inoculate cells with HBV virions in the presence of polyethylene glycol (PEG) to enhance infection.[\[12\]](#)
  - Treat cells with different concentrations of AB-836 during and after infection.
  - After several days post-infection (e.g., 7-11 days), harvest the cells.

- Extract cccDNA using a modified Hirt extraction method to selectively isolate low molecular weight DNA.[12][13]
- Digest the extracted DNA with restriction enzymes that do not cut the HBV genome to linearize any contaminating relaxed circular DNA (rcDNA).[12]
- Quantify cccDNA levels by qPCR or Southern blot analysis.[12][14]

## Hydrodynamic Injection Mouse Model of HBV Infection

This in vivo model involves the rapid injection of a large volume of a solution containing an HBV-expressing plasmid into the tail vein of a mouse.

- Procedure:
  - Prepare a solution of an HBV plasmid (e.g., pAAV/HBV1.2) in a volume of saline equivalent to 8% of the mouse's body weight.[15][16]
  - Rapidly inject the solution into the tail vein of the mouse (within 5-8 seconds).[3][16] This results in the transfection of hepatocytes.
  - Administer AB-836 orally to the mice at desired doses.
  - Collect serum samples at various time points to monitor serum HBV DNA and HBsAg levels.
  - At the end of the study, harvest liver tissue to measure intrahepatic HBV DNA and cccDNA.

## Quantitative Real-Time PCR (qPCR) for HBV DNA

- DNA Extraction: Extract total DNA from cell lysates or serum using a commercial DNA extraction kit.[8]
- qPCR Reaction:
  - Prepare a reaction mixture containing DNA polymerase, dNTPs, forward and reverse primers specific for a conserved region of the HBV genome (e.g., the S-gene), and a

fluorescent probe or SYBR Green dye.[\[2\]](#)[\[8\]](#)

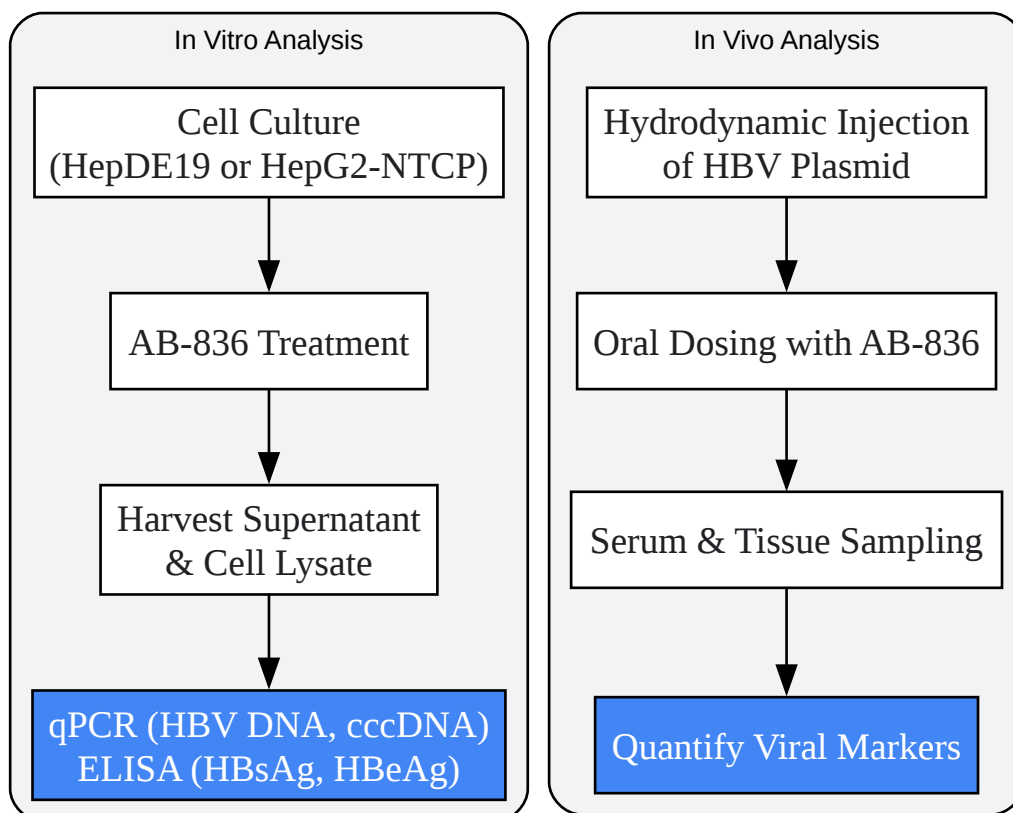
- Perform the qPCR reaction in a real-time PCR instrument.
- Cycling conditions typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[\[4\]](#)[\[17\]](#)
- Quantification: Generate a standard curve using a plasmid containing the HBV target sequence at known concentrations to quantify the absolute copy number of HBV DNA in the samples.[\[8\]](#)

## Enzyme-Linked Immunosorbent Assay (ELISA) for HBsAg and HBeAg

- Principle: A sandwich ELISA format is typically used.[\[6\]](#)[\[18\]](#)
- Procedure:
  - Coat a 96-well plate with a capture antibody specific for HBsAg or HBeAg.[\[18\]](#)[\[19\]](#)
  - Add standards and samples (cell culture supernatant or serum) to the wells and incubate.
  - Wash the wells to remove unbound material.
  - Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).[\[18\]](#)[\[19\]](#)
  - Wash the wells again.
  - Add a chromogenic substrate (e.g., TMB) and incubate to allow for color development.[\[18\]](#)
  - Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm).[\[18\]](#)
- Quantification: Calculate the concentration of the antigen in the samples by comparing their absorbance to a standard curve generated with known concentrations of the recombinant antigen.[\[20\]](#)

## Experimental and Logical Workflows

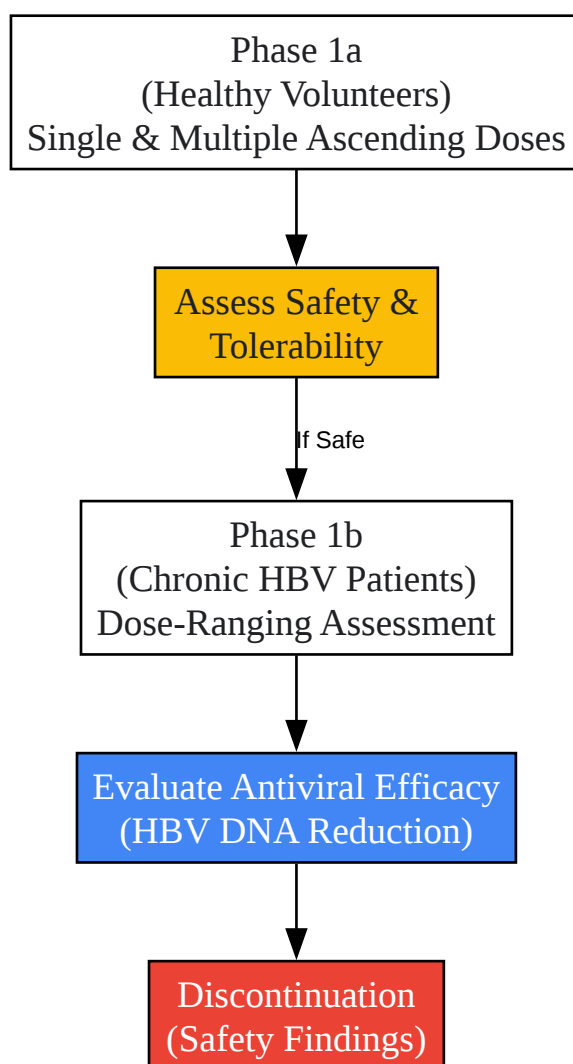
The following diagrams illustrate the workflows for key experimental procedures and the logical progression of the clinical trial for AB-836.



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**Figure 3:** Preclinical experimental workflow for AB-836.





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**Figure 4:** Logical flow of the AB-836 Phase 1a/1b clinical trial (NCT04775797).[7]

## Conclusion

AB-836 is a potent, dual-mechanism HBV capsid assembly modulator that effectively inhibits viral replication by disrupting capsid formation and preventing the establishment of new cccDNA. The preclinical and early clinical data demonstrated robust antiviral activity. Although its development was halted, the comprehensive characterization of AB-836 provides a valuable framework for the ongoing research and development of novel therapeutics for chronic hepatitis B, highlighting the potential of targeting the HBV core protein. The detailed methodologies presented in this guide can serve as a resource for researchers in the field.

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